molecular formula C19H15N B1616697 N-(Diphenylmethylene)aniline CAS No. 574-45-8

N-(Diphenylmethylene)aniline

Cat. No.: B1616697
CAS No.: 574-45-8
M. Wt: 257.3 g/mol
InChI Key: XVPVLVKWFUYVGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Diphenylmethylene)aniline can be synthesized through the reaction of aniline with alkali metal diphenylketyls and dianions derived from benzophenone and Michler’s ketone. For instance, potassium diphenylketyl reacts with aniline to form this compound. Under similar conditions, sodium and lithium derivatives undergo disproportionation, leading to the formation of triphenylmethanol, benzoic acid, and diphenylmethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as the purification of starting materials, controlled addition of reagents, and careful monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethylene)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkali metals, ketyls, and dianions. The reaction conditions often involve the use of solvents such as benzene or toluene, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound include triphenylmethanol, benzoic acid, and diphenylmethanol, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Diphenylmethylene)aniline has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Diphenylmethylene)aniline involves its interaction with molecular targets through its nitrogen and phenyl groups. These interactions can lead to various chemical transformations, including the formation of new bonds and the rearrangement of existing ones. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Diphenylmethylene)aniline include benzalaniline and other substituted anilines. These compounds share structural similarities but differ in their specific functional groups and reactivity.

Uniqueness

This compound is unique due to its specific arrangement of phenyl groups around a central nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,1,1-triphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPVLVKWFUYVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276935
Record name N-(Diphenylmethylene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-45-8
Record name N-(Diphenylmethylene)aniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Diphenylmethylene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(DIPHENYLMETHYLENE)ANILINE
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Synthesis routes and methods

Procedure details

Following General Procedure A (90° C., 30 hours), 1,1-diphenyl-methanimine (272 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol) to give 94% N-(diphenylmethylene)aniline.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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